2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Description
2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine (CAS: 38359-71-6; molecular formula: C₅H₆N₆) is a heterocyclic compound featuring a fused triazole and pyridine ring system. The triazole moiety is attached to the pyridine core at positions 4 and 5 (denoted by the [4,5-c] notation), creating a bicyclic structure with two amine groups at positions 4 and 6 . This scaffold is an isostere of purine, enabling interactions with biological targets such as adenosine receptors and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H4,6,7,8)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKNTVKPOHXQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NNN=C21)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300141 | |
| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38359-71-6 | |
| Record name | NSC135084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of Diaminopyridine Derivatives
Diazotization remains a cornerstone for synthesizing triazolopyridines, leveraging adjacent amino groups on pyridine scaffolds to form the triazole ring. In a study by Sharma et al. (2024), diazotization of 2,3-diamino-furo[2,3-c]pyridines using sodium nitrite (NaNO₂) in acetic acid yielded tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines with 70% efficiency. Adapting this method, 4,5-diaminopyridine-6-amine could undergo similar treatment to generate 2H-triazolo[4,5-c]pyridine-4,6-diamine. Critical parameters include:
- Reagent stoichiometry : A 1.5:1 molar ratio of NaNO₂ to diamine ensures complete conversion without over-oxidation.
- Solvent system : A 1:1 mixture of acetic acid and water optimizes protonation and cyclization.
- Temperature : Reactions conducted at 0°C minimize side reactions, preserving the integrity of the amine groups.
The structural assignment of such products typically relies on X-ray crystallography, as demonstrated in the characterization of triazolo[4,5-b]pyridines.
Cyclization of Cyanoacetamide Precursors
Cyanoacetamides serve as versatile intermediates for constructing fused pyridine systems. Elnagdi et al. (2011) reported that cyanoacetamides derived from 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone undergo cyclization in dimethylformamide (DMF) with sodium acetate to yield 1,2,3-triazolo[4,5-b]pyridines. For the target compound, a analogous approach could involve:
- Condensation of 4,6-diaminopyridine with cyanoacetic acid under microwave irradiation to form cyanoacetamide intermediates.
- Cyclization in DMF at reflux, catalyzed by sodium acetate, to forge the triazole ring.
Table 1: Reaction Conditions for Cyanoacetamide Cyclization
| Starting Material | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(5-Amino-triazolyl)ethanone | DMF | NaOAc | Reflux | 87 | |
| 4,6-Diaminopyridine | DMF | NaOAc | 100°C | Predicted | - |
This method’s success hinges on the electron-withdrawing nature of the cyano group, which facilitates nucleophilic attack and ring closure.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid, catalyst-free route to triazolopyridines. A recent protocol by Gupta et al. (2024) synthesized 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in 15 minutes with 85–92% yields. Translating this to 1,2,3-triazolo systems would require:
- Enaminonitrile precursors : Derived from 4,6-diaminopyridine via condensation with ketones.
- Microwave conditions : 150 W irradiation at 120°C for 10–20 minutes.
Advantages :
Multi-Component Reactions Involving Hydrazine
The Groebke–Blackburn–Bienaymé (GBB) reaction, though typically used for imidazo-fused systems, can be modified for triazolopyridines. In a study by Kumar et al. (2024), tert-alkyl isocyanides reacted with pyridoxal and diamines to form furo[2,3-c]pyridines, which were subsequently diazotized to triazolo derivatives. Adapting this:
- Condensation of 4,6-diaminopyridine with aldehydes and isocyanides.
- Acid-mediated cyclization to form the triazole ring.
Key Consideration : The choice of isocyanide (e.g., tert-butyl vs. benzyl) influences steric and electronic outcomes.
Post-Synthetic Functionalization to Introduce Amine Groups
For precursors lacking the 4,6-diamino substituents, post-synthetic modifications are essential. Methods include:
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro groups introduced via nitration.
- Buchwald–Hartwig Amination : Palladium-catalyzed coupling to install amines at specific positions.
Example : A patent by Li et al. (2021) detailed the reduction of a nitro-pyrazolo[4,3-c]pyridine using Pd-C/H₂ to yield an amino derivative. Applying this to triazolopyridine intermediates could furnish the target compound.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Challenges of Key Methods
| Method | Yield Range (%) | Time | Key Challenge |
|---|---|---|---|
| Diazotization | 60–70 | 2–6 h | Regioselectivity of triazole ring |
| Cyanoacetamide Cyclization | 80–90 | 1–3 h | Precursor synthesis complexity |
| Microwave Synthesis | 85–95 | 10–30 min | Limited substrate scope |
| Multi-Component Reaction | 50–70 | 12–24 h | Competing side reactions |
Chemical Reactions Analysis
Types of Reactions: 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolo-pyridine derivatives.
Scientific Research Applications
2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .
Comparison with Similar Compounds
Structural Analogs: Triazolopyridine Isomers
Triazolopyridine derivatives vary in the position of the triazole ring fusion to the pyridine core, leading to distinct physicochemical and biological properties. Key isomers include:
Key Observations :
- [4,5-c] vs.
- [4,5-c] vs. [1,5-a] Isomers : The [1,5-a] isomer shows downfield shifts in ¹H-NMR spectra (C3-H and C5-H) compared to [4,5-c], reflecting altered electron delocalization .
Heterocyclic Analogs: Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridine derivatives share the pyridine core but replace the triazole ring with an imidazole moiety. These compounds are prominent TLR7/8 agonists and antiviral agents.
Key Observations :
- Triazole vs.
- Substituent Effects : Bulky substituents (e.g., benzyl, trifluoromethyl) enhance receptor selectivity but reduce aqueous solubility .
Functional Analogs: Pyrazolo-Triazolopyrimidines
Pyrazolo-triazolopyrimidines combine triazole and pyrimidine rings, offering structural complexity for diverse bioactivities.
Key Observations :
- Thermal Stability : [1,5-c] isomers exhibit higher thermal stability due to symmetrical ring fusion, whereas [4,3-c] isomers undergo isomerization .
Biological Activity
The compound 2H-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine is a member of the triazolopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- IUPAC Name : this compound
- Chemical Formula : CHN
- Molecular Weight : 150.14 g/mol
1. Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,5-c]pyridines display significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentrations (MIC) against a range of pathogens. The findings are summarized in the table below:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Derivative A | 0.22 | Escherichia coli |
| Derivative B | 0.30 | Candida albicans |
These results suggest that the compound exhibits potent activity against both bacterial and fungal strains.
2. Anticancer Activity
The anticancer potential of triazolo[4,5-c]pyridine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- HeLa Cells : IC = 0.126 µM
- SMMC-7721 Cells : IC = 0.071 µM
- K562 Cells : IC = 0.164 µM
These values indicate that the compound and its derivatives possess significant cytotoxic effects against cancer cells compared to standard treatments like doxorubicin .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or enzymes critical for cellular processes:
- c-Met Kinase Inhibition : Some derivatives have been shown to selectively inhibit c-Met kinases at low concentrations (IC = 0.005 µM), making them potential candidates for cancer therapy .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of triazolo[4,5-c]pyridine and evaluated their biological activity. The most potent compound exhibited an IC value of 0.071 µM against liver cancer cells (SMMC-7721). The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazolo[4,5-c]pyridine derivatives against resistant strains of bacteria. The study highlighted that certain substitutions on the triazole ring could improve antibacterial activity significantly .
Summary of Findings
The biological activity of this compound demonstrates promising potential in various therapeutic areas:
- Antimicrobial Activity : Effective against both bacterial and fungal pathogens.
- Anticancer Activity : Significant cytotoxicity observed in multiple cancer cell lines.
- Mechanistic Insights : Inhibition of key kinases provides a pathway for therapeutic application.
Q & A
Q. What are the common synthetic routes for 2H-[1,2,3]triazolo[4,5-c]pyridine derivatives, and how can their yields be optimized?
The synthesis of triazolopyridine derivatives typically involves diazotization reactions starting from pyridine-3,4-diamine. For example, 3H-[1,2,3]triazolo[4,5-c]pyridine (1b) is synthesized via NaNO₂-mediated diazotization, achieving good yields under controlled temperature (0–5°C) and acidic conditions (HCl) . Optimization strategies include:
- Reagent selection : Using chloroacetonitrile in DMF with triethylamine as a base for nucleophilic substitutions, yielding mixtures of regioisomers (e.g., 63% yield for 2-4b derivatives) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives .
Q. How are structural and purity characteristics of triazolopyridine derivatives validated?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning. For instance, aryl substituents on the triazole ring produce distinct splitting patterns in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weights (e.g., GC/MS data for acrylonitrile derivatives in ) .
- Melting Point Analysis : Physical state consistency (e.g., solids with melting points between 171–196.7°C) indicates purity .
Advanced Research Questions
Q. What strategies improve the aqueous solubility of triazolopyridine-based drug candidates?
Poor solubility is a critical barrier in preclinical development. For example, compound 4b exhibited a solubility of 0.71 µM at pH 6.7. Optimization approaches include:
- Structural modifications : Introducing hydrophilic groups (e.g., piperidine N-capping) increased solubility to 15.9 µM .
- Salt formation : Leveraging counterions (e.g., HCl salts) enhances dissolution rates .
- Co-solvent systems : Using cyclodextrins or PEG-based excipients improves bioavailability in in vivo models .
Q. How do substituents on the triazolopyridine core influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Antifungal activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl) show lower MIC values (e.g., 0.8–12.5 µg/mL against Candida spp.) compared to electron-donating substituents .
- P2X7 receptor antagonism : 6-Methyltetrahydrotriazolopyridines (e.g., clinical candidate in ) exhibit nanomolar potency due to enhanced binding affinity from hydrophobic side chains .
- Photovoltaic efficiency : Auxiliary acceptors like 2H-triazolopyridine in dyes (e.g., NPT5) achieve 7.92% solar cell efficiency by modulating charge transfer dynamics .
Q. What mechanistic insights explain the neuroprotective effects of triazolopyridine derivatives in Alzheimer’s disease models?
Triazolopyridines targeting the P2X7/NLRP3/caspase-1 pathway reduce neuroinflammation by:
- Inhibiting NLRP3 inflammasome activation : Blocking ATP-induced microglial IL-1β release via P2X7 receptor antagonism .
- Reducing oxidative stress : Derivatives with acrylonitrile moieties scavenge reactive oxygen species (ROS) in neuronal cells .
Methodological Challenges and Solutions
Q. How can researchers resolve contradictions in biological activity data across triazolopyridine analogs?
Discrepancies often arise from assay variability or structural isomerism. Best practices include:
Q. What in vitro/in vivo models are suitable for pharmacokinetic (PK) profiling of triazolopyridine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
